Conformational Preference: C₂-Symmetry Ground State vs. C₃V Higher-Energy Conformers in Bis-Aziridine Analogs
MNDO calculations and X-ray diffraction analysis reveal that bis(1-aziridinyl) ketone adopts a stable C₂-symmetry ground state conformation, with a torsional angle φ = 83.8(1)°. In contrast, C₃V-symmetric structures correspond to conformers of higher energy [1]. This contrasts with the conformational behavior of N-alkyl bis-aziridinomethanes, which may preferentially adopt different symmetries depending on N-substitution patterns. The energetic preference for C₂ symmetry is a direct consequence of amide-like conjugation between the aziridine nitrogen lone pairs and the carbonyl π-system, a feature absent in non-carbonyl bis-aziridine analogs.
| Evidence Dimension | Ground-state conformational symmetry and torsional angle |
|---|---|
| Target Compound Data | C₂-symmetry ground state; torsional angle φ = 83.8(1)°; C₃V conformers are higher energy |
| Comparator Or Baseline | N-alkyl bis-aziridinomethanes (e.g., bis(2-methylaziridin-1-yl)methanone) which lack the carbonyl-aziridine conjugation and may adopt different minimum-energy conformers |
| Quantified Difference | Energetic preference for C₂ over C₃V symmetry; specific torsional barrier not numerically compared to analogs in available literature |
| Conditions | MNDO theoretical calculations; X-ray crystal structure determination (gas phase and solid state) |
Why This Matters
The C₂-symmetry ground state directly influences the compound's chiroptical properties and regioselectivity in ring-opening reactions, making it the preferred choice for stereochemical applications where conformer purity is critical.
- [1] Rademacher, P. et al. Electronic structure and conformational properties of the amide linkage: Part 3. Conformational properties and molecular structure of 1,1′-carbonylbisaziridine determined by MNDO calculations and X-ray diffraction. J. Mol. Struct. 1985, 129, 195-201. View Source
